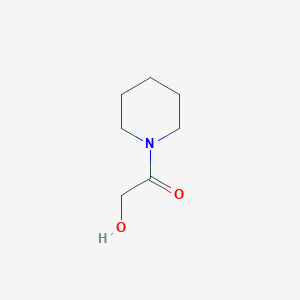

2-Hydroxy-1-(piperidin-1-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-7(10)8-4-2-1-3-5-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGFTEOLGHYWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424297 | |

| Record name | 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51068-75-8 | |

| Record name | 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2-(1-piperidinyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Optimization of Reaction Conditions and Synthetic Yields

While general methodologies for the synthesis of piperidine (B6355638) derivatives nih.govorganic-chemistry.org and acylation reactions are well-documented researchgate.netlibretexts.org, literature that specifically details the synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone is not available. This prevents a factual discussion of its specific precursors, building blocks, and any advanced synthetic approaches like click chemistry used for its preparation.

To fulfill the user's request would require speculation on potential synthetic routes and reactions, which would not meet the standard of being scientifically accurate and based on existing research. Therefore, the generation of the article as outlined cannot be completed at this time.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy: Predicted ¹³C NMR data provides insight into the carbon environment of the molecule. The carbonyl carbon is expected to have the highest chemical shift, a characteristic feature of ketones. The carbons of the piperidine (B6355638) ring will have distinct signals, with those directly bonded to the nitrogen appearing at a higher chemical shift.

Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| CH₂ (ethanone) | ~60-70 |

| C2/C6 (piperidine) | ~45-55 |

| C3/C5 (piperidine) | ~25-30 |

| C4 (piperidine) | ~24-28 |

Note: The predicted values are based on computational models and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2-Hydroxy-1-(piperidin-1-yl)ethanone, the molecular ion peak [M]⁺ would correspond to its molecular weight.

The fragmentation of this molecule under electron ionization is expected to proceed through several key pathways. A prominent fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion and a piperidine radical, or the loss of the hydroxymethyl radical to form a piperidinyl-acylium ion. Another likely fragmentation pathway involves the loss of a water molecule from the hydroxyl group. The analysis of these fragment ions provides confirmatory evidence for the compound's structure. utexas.edulibretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. researchgate.netresearchgate.netchemicalbook.comterrificscience.org

A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, intense absorption band around 1710 cm⁻¹ would indicate the presence of the C=O stretching vibration of the ketone. The C-N stretching vibration of the piperidine ring would likely appear in the region of 1200-1000 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene (B1212753) groups would be observed around 2950-2850 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3400-3200 (broad) |

| C=O (ketone) | ~1710 (strong, sharp) |

| C-H (aliphatic) | 2950-2850 |

| C-N (amine) | 1200-1000 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific experimental X-ray crystallographic data for this compound is not available in the consulted literature, some structural features can be anticipated based on related compounds.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula of the synthesized molecule. The theoretical elemental composition of this compound, with the molecular formula C₇H₁₃NO₂, can be calculated as follows: man.ac.ukjenskrumsieck.dehirosaki-u.ac.jpgoogle.comgoogle.com

Theoretical Elemental Analysis Data

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 58.72% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.15% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.79% |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.36% |

| Total | 143.184 | 100.00% |

Experimental elemental analysis data would be expected to closely match these theoretical values, thereby confirming the elemental composition of the compound.

Biological Activities and Pharmacological Profile Investigations

Antineoplastic and Antiproliferative Potencies

The potential of piperidine-containing compounds as anticancer agents has been a subject of considerable research. Investigations have explored their efficacy against various cancer cell lines, including leukemic cells, and their mechanisms of action, such as kinase inhibition.

Antileukemic Activity Against Human Leukemic Cell Lines

While direct studies on the antileukemic activity of 2-Hydroxy-1-(piperidin-1-yl)ethanone are not extensively documented in publicly available literature, research on structurally related piperidine-1-ylethanone derivatives has shown promising results. A series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and evaluated for their antileukemic activity against two human leukemic cell lines: K562 (chronic myelogenous leukemia) and CEM. nih.govsci-hub.se Several of these compounds demonstrated significant antiproliferative activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.govsci-hub.se

Notably, compounds featuring an electron-withdrawing halogen substituent at the para position of a phenyl ring exhibited potent in vitro activity against both K562 and CEM cell lines. nih.govsci-hub.se For instance, certain derivatives displayed IC50 values between 1.6 and 8.0 μM. nih.govsci-hub.se This suggests that the piperidin-1-ylethanone scaffold could be a valuable pharmacophore for developing new antileukemic agents. Further research into related structures, such as (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives, has also identified compounds with the ability to inhibit the growth of human leukemia cells (K562 and Reh) at low concentrations. nih.gov

Table 1: Antileukemic Activity of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives

| Cell Line | Activity | IC50 Range (µM) |

| K562 | Good antiproliferative activity | 1.6 - 8.0 |

| CEM | Good antiproliferative activity | 1.6 - 8.0 |

Cytotoxic Effects on Various Cancer Cell Lines

The cytotoxic potential of compounds containing the piperidine (B6355638) moiety has been investigated across a range of cancer cell lines. While specific data for this compound is limited, studies on related piperidine derivatives highlight the potential of this chemical class. For example, a novel piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has been reported as a dual-acting agent against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. nih.gov This compound was found to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov

Furthermore, research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has identified a new class of antiproliferative agents. nih.gov Optimization of this scaffold led to a compound with a potent antiproliferative activity of 120 nM. nih.gov Studies on other derivatives, such as those of alkyl piperidine, have also been conducted to explore their cytotoxic activity. who.int

Antimicrobial Efficacy

The antimicrobial properties of piperidine-containing compounds have been explored against a variety of bacterial and fungal pathogens.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial potential of various piperidine derivatives has been documented. For instance, a study on six novel piperidine derivatives showed that one compound, in particular, exhibited the strongest inhibitory activity and the best Minimum Inhibitory Concentration (MIC) results against seven tested bacterial strains. academicjournals.org In another study, N-methyl-4-piperidone-derived monoketone curcuminoids displayed moderate activity against several cariogenic bacteria, including Streptococcus mutans, Streptococcus salivarius, and Lactobacillus paracasei, with MIC values between 250 µg/mL and 500 µg/mL. mdpi.com The presence of the N-methyl-4-piperidone ring was suggested to enhance antibacterial activity compared to corresponding acetone-derived compounds. mdpi.com

Conversely, some piperazine (B1678402) derivatives, which are structurally related to piperidines, have shown significant activity against Gram-negative bacteria, particularly Escherichia coli, but were less active against Gram-positive bacteria. mdpi.com Research on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with one of the mechanisms being the inhibition of DNA gyrase. nih.gov

Table 2: Antibacterial Activity of Selected Piperidine and Piperazine Derivatives

| Compound Type | Bacterial Strain(s) | MIC (µg/mL) |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | 250 - 500 |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus | 2.5 |

Antifungal Properties and Activity against Fungal Strains

The antifungal activity of piperidine derivatives appears to be highly dependent on the specific substitutions on the piperidine ring. A study of sixteen novel 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinone derivatives found that two compounds were 1.6 times more active than fluconazole (B54011) against Rhodotorula sp., with both MIC and Minimum Fungicidal Concentration (MFC) values of 16.5 μg/mL. nih.gov Four other compounds in this series showed activity comparable to the standard drug against the same yeast. nih.gov

However, other studies have shown limited or no antifungal activity for certain piperidine derivatives. For example, six novel piperidine derivatives were found to have no activity against Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. academicjournals.org These same compounds did show varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org Similarly, a series of N-methyl-4-piperidone-derived monoketone curcuminoids displayed no antifungal activity against Candida albicans and Candida krusei at the highest tested concentration of 100 μg/mL. mdpi.com Furthermore, a β-diketone ligand and its Cu(II) complex, derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, showed no antifungal activity against A. niger. orientjchem.org

Table 3: Antifungal Activity of Selected Piperidine Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones (selected compounds) | Rhodotorula sp. | 16.5 | 16.5 |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Candida albicans, Candida krusei | >100 | Not reported |

| Novel piperidine derivatives (set of 6) | Fusarium verticilliodes, Candida utilus, Penicillium digitatium | No activity | No activity |

Antitubercular Activity

Derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis (Mtb). Research into novel 2-(quinoline-4-yloxy)acetamides, which incorporate a piperidine moiety, has shown promising results. nih.gov Structure-activity relationship studies have demonstrated that the presence of the piperidine group can maintain sub-micromolar potency against the Mtb H37Rv strain. nih.gov

In one study, a series of 2-(quinoline-4-yloxy)acetamides were synthesized and evaluated. The inclusion of a 4-(piperidin-1-yl)aniline system was a key structural feature. nih.gov These compounds were found to be potent antitubercular agents, with minimum inhibitory concentrations (MICs) in the sub-micromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov The mechanism of action for these compounds is believed to involve the targeting of the cytochrome bc1 complex. nih.gov Furthermore, selected molecules from this class demonstrated the ability to inhibit the growth of Mtb within a macrophage model of tuberculosis infection. nih.gov

| Compound Class | Target | Key Findings |

| 2-(quinoline-4-yloxy)acetamides with piperidine moiety | Mycobacterium tuberculosis H37Rv | Maintained sub-micromolar antimycobacterial potency. nih.gov |

| Drug-sensitive and drug-resistant Mtb strains | Exhibited potent inhibitory activity with MICs in the sub-micromolar range. nih.gov | |

| Cytochrome bc1 complex | Indicated as the likely target of the compounds. nih.gov | |

| Mtb in macrophage model | Selected compounds inhibited Mtb growth. nih.gov |

Anti-inflammatory Response Modulation

The piperidine structural motif is found in compounds exhibiting anti-inflammatory properties. For instance, piperine, a well-known compound containing a piperidine ring, has demonstrated multiple biological activities, including anti-inflammatory effects. nih.gov While direct studies on the anti-inflammatory response of this compound are not extensively detailed in the provided context, the presence of the piperidine ring suggests a potential for such activity.

Analgesic Effects and Pain Modulation Pathways

The potential for piperidine-containing compounds to act as analgesics has been a subject of scientific inquiry. Phencyclidine (1-(1-phenylcyclohexyl)piperidine), a compound containing a piperidine ring, is known for its analgesic effects. nih.gov In an effort to develop new analgesics, researchers have synthesized derivatives, including those related to this compound.

One such synthesized analogue, 2-hydroxy-1-(1-phenyltetralyl)piperidine, is predicted to exert a potent analgesic effect on acute and phasic pain. nih.gov The rationale for its synthesis was based on the understanding that both the aromatic and piperidine rings are crucial for the desirable biological activity in this class of compounds. nih.gov

Furthermore, dual-targeting ligands that interact with both histamine (B1213489) H3 and sigma-1 receptors, often incorporating a piperidine core, are being developed for the treatment of nociceptive and neuropathic pain. nih.gov The piperidine moiety in these compounds is considered a critical structural feature for their dual activity. nih.gov Some multi-receptor opioid ligands also feature a piperidine backbone and are being investigated for their potential to provide analgesia with fewer side effects. nih.gov The action potential conduction in nerve fibers is a key process in pain transmission, and many analgesics work by inhibiting this conduction. mdpi.com

| Compound/Class | Pain Model/Target | Key Findings |

| 2-hydroxy-1-(1-phenyltetralyl)piperidine | Acute and phasic pain | Predicted to have a potent analgesic effect. nih.gov |

| Piperidine-based dual H3/σ1 receptor ligands | Nociceptive and neuropathic pain | The piperidine core is a critical structural feature for dual activity. nih.gov |

| Multi-opioid receptor ligands with piperidine structures | Various pain states | Investigated for improved analgesic profiles. nih.gov |

Receptor Interaction and Modulatory Actions (e.g., β3 Adrenergic Receptors)

The β3-adrenergic receptor (β3-AR) has emerged as an attractive target for new pharmacological treatments for a variety of conditions. nih.gov Research has led to the discovery of potent and selective β3-AR agonists that contain structural elements related to this compound.

Specifically, a series of pyridylethanolamine analogues featuring a substituted thiazole (B1198619) benzenesulfonamide (B165840) pharmacophore have been identified as potent human β3 agonists with high selectivity over β1 and β2 receptor subtypes. nih.gov For example, one such compound demonstrated a high potency with an EC50 of 3.6 nM and >600-fold selectivity. nih.gov The synthesis of other potent β3-AR agonists has also been described, highlighting the importance of this area of research. researchgate.net The β3-AR is involved in processes such as lipolysis and thermogenesis. nih.gov

| Compound Class | Receptor | Activity | Selectivity |

| Pyridylethanolamine analogues | Human β3-AR | Potent full agonist (EC50 = 3.6 nM) | >600-fold selectivity over human β1 and β2 receptors |

Other Investigated Biological Activities (e.g., Antimalarial Activity)

The piperidine ring is a structural feature present in a number of compounds with demonstrated antimalarial activity. nih.govresearchgate.net This has prompted research into piperidine derivatives as potential treatments for malaria, a disease for which drug resistance is a significant concern. nih.gov

Studies on 1,4-disubstituted piperidine derivatives have identified molecules with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Some of these compounds exhibited activities in the nanomolar range, comparable to the effects of chloroquine (B1663885) against the sensitive strain. nih.gov Additionally, piperine, which contains a piperidine ring, has been investigated for its antimalarial properties and is considered a promising candidate for further development. nih.gov It has shown activity against both 3D7 and K1 (chloroquine-resistant) P. falciparum clones. nih.gov

| Compound/Class | P. falciparum Strain(s) | Key Findings |

| 1,4-disubstituted piperidine derivatives | 3D7 (chloroquine-sensitive) & W2 (chloroquine-resistant) | Potent activity in the nanomolar range. nih.gov |

| Piperine | 3D7 & K1 (chloroquine-resistant) | Demonstrated antimalarial potency. nih.gov |

Central Nervous System (CNS) Activity Potentials

The ability of compounds to penetrate the central nervous system is a critical factor for their potential use in treating CNS disorders. The piperidine scaffold has been incorporated into molecules designed to act on the CNS. For instance, a series of 2-(piperidin-3-yl)-1H-benzimidazoles were identified as selective H1-antihistamines with the potential to be used as sedative hypnotics. nih.gov These compounds were designed for CNS penetration, and some examples showed CNS exposure equivalent to that of known centrally active H1-antihistamines. nih.gov This indicates that the piperidine moiety can be part of a molecular structure that successfully crosses the blood-brain barrier and exerts effects on the central nervous system. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The introduction of various substituents to the core structure of 2-Hydroxy-1-(piperidin-1-yl)ethanone can dramatically alter its biological activity. Research on analogous structures demonstrates that even minor chemical changes can lead to significant shifts in potency and target selectivity.

For instance, in the development of N-methyl-D-aspartate (NMDA) receptor antagonists based on a benzylpiperidine scaffold, specific substitutions were shown to be critical for optimizing activity. Adding a hydroxyl group to the phenyl ring increased potency by approximately 25-fold, while a p-methyl substitution on the benzyl (B1604629) ring tripled anticonvulsant activity. nih.gov Similarly, studies on 2-hydroxy benzyl hydrazide derivatives found that structural modifications significantly enhanced their antibacterial and antioxidant properties. jchr.org One such derivative, compound C-7, showed a larger zone of inhibition against both S. aureus and E. coli than the standard drug ciprofloxacin. jchr.org

In another example, the evaluation of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors revealed that specific derivatives exhibited notable inhibitory activity, with IC₅₀ values as low as 3.1 μM. pensoft.net The nature and position of substituents on the core structure were key determinants of this potency. pensoft.net Likewise, in a series of pyrazolyl acylhydrazones and amides, different decorations at various positions on the phenylamino (B1219803) pyrazole (B372694) nucleus led to varied antiproliferative activity against several tumor cell lines. nih.gov

These findings underscore the principle that substituents can influence electronic properties, steric hindrance, and hydrogen bonding capabilities, all of which are crucial for precise ligand-receptor interactions and, consequently, for biological efficacy and selectivity.

Table 1: Impact of Substituent Modification on Biological Activity in Analogous Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Benzylpiperidine Derivatives | Hydroxyl substituent on phenyl ring | ~25-fold increase in NR1A/2B potency (IC₅₀ = 0.025 μM) | nih.gov |

| Benzylpiperidine Derivatives | p-Methyl substitution on benzyl ring | ~3-fold increase in MES anticonvulsant activity (ED₅₀ = 0.7 mg/kg iv) | nih.gov |

| 2-Hydroxy Benzyl Hydrazide | Derivative C-7 | Larger zone of inhibition (2.0 cm for S. aureus, 2.1 cm for E. coli) vs. Ciprofloxacin (1.9 cm) | jchr.org |

| 2-Hydroxy-1H-indene-1,3(2H)-dione | Derivative 7b | Potent FGFR1 inhibition (IC₅₀ = 3.1 μM) | pensoft.net |

| Pyridylpiperazine Hybrids | Derivative 5b | Potent urease inhibition (IC₅₀ = 2.0 ± 0.73 µM) vs. standard (23.2 ± 11.0 µM) | nih.gov |

Role of the Piperidine (B6355638) Moiety in Ligand-Target Interactions and Receptor Binding Affinity

The piperidine ring is a fundamental component of many pharmacologically active compounds, including this compound. It often serves as a crucial scaffold that correctly orients other functional groups for optimal interaction with a biological target.

In the context of fentanyl analogs, SAR studies have established that the six-membered piperidine ring, typically in a chair conformation, is considered ideal for interaction with the μ-opioid receptor. researchgate.net Replacing it with a smaller (pyrrolidine) or larger (azepane) ring leads to a significant loss of analgesic activity. researchgate.net This highlights the specific steric requirements of the receptor's binding pocket.

Furthermore, the piperidine ring can be directly involved in binding. In the design of small molecule HIV-1 inhibitors, modifications to the piperidine ring were explored to create an electrostatic interaction with the aspartic acid residue (Asp368) of the gp120 envelope protein. nih.gov In phencyclidine and its derivatives, both the aromatic and piperidine rings are deemed necessary for their biological effects. nih.gov The introduction of a hydroxyl group at the C-4 position of the piperidine ring in a series of NMDA receptor antagonists led to a significant reduction in off-target effects, such as affinity for α1-adrenergic receptors, thereby improving the compound's selectivity profile. nih.gov

Stereochemical Influences on Pharmacological Activity and Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action because biological targets like receptors and enzymes are themselves chiral. nih.govpatsnap.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and pharmacokinetic properties. nih.govresearchgate.net

While this compound itself is achiral, the introduction of a substituent on the ethanone (B97240) bridge could create a chiral center at the carbon bearing the hydroxyl group. The resulting enantiomers would likely display distinct biological activities. This principle is powerfully illustrated in studies of ohmefentanyl, a potent analgesic with three chiral centers. nih.gov The eight possible stereoisomers of ohmefentanyl show extreme differences in analgesic potency. The (3R,4S,2'S)-(+)-cis isomer is 13,100 times more potent than morphine, whereas its enantiomer is one of the least potent isomers. nih.gov This dramatic difference is attributed to the precise fit of the active enantiomer into the opioid μ receptor. nih.gov

Similarly, the activity of the non-nucleoside reverse transcriptase inhibitor PNU-142721 against a mutant HIV-1 enzyme (Y181C) is stereochemistry-dependent. acs.org The (-)-enantiomer displays submicromolar inhibitory activity, while the (+)-enantiomer is inactive. acs.org These cases demonstrate that for a chiral analog of this compound, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or contribute to side effects. researchgate.net

Table 2: Stereochemical Impact on Analgesic Potency of Ohmefentanyl Isomers This table is interactive. You can sort and filter the data.

| Isomer Configuration | Analgesic Potency (ED₅₀ in mg/kg) | Potency Relative to Morphine | Receptor Affinity Ratio (Kᵢ DPDPE / Kᵢ DAMGO) | Reference |

|---|---|---|---|---|

| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | 13,100x | 22,500 | nih.gov |

| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | 2,990x | 22,800 | nih.gov |

| Antipode of 1b (1c) | Least Potent | - | - | nih.gov |

| Antipode of 1a (1d) | Least Potent | - | - | nih.gov |

Effects of Linker Length and Conformational Flexibility on Activity

Studies on fentanyl and its derivatives have shown that modifying the length of the ethylene (B1197577) chain that connects the piperidine ring to the benzene (B151609) ring reduces the compound's analgesic effects. researchgate.net This suggests an optimal spatial distance between these two moieties is required for potent activity.

This concept is extensively studied in the context of Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity. researchgate.net Research on estrogen receptor (ER)-targeting PROTACs demonstrated a significant correlation between the linker's chain length and the molecule's efficacy in inducing protein degradation. nih.govsigmaaldrich.com A linker with a 16-atom chain length was found to be optimal in that specific system, while linkers that were shorter or longer were less effective. nih.govnih.govsigmaaldrich.com Although the binding affinity to the receptor itself was not influenced by the linker length, the ability to form a productive ternary complex was critically dependent on it. nih.gov

These findings suggest that altering the length of the ethyl "linker" in this compound—for instance, by creating propyl or methyl analogs—would change the conformational flexibility and the distance between the piperidine and hydroxy-ketone groups. This would, in turn, likely have a substantial impact on its biological activity by affecting how well the molecule can adopt the necessary conformation for receptor binding and activation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. jksus.org For derivatives of piperidine (B6355638), methods like DFT with the B3LYP functional and a 6-311G(d,p) or similar basis set are commonly used to optimize the molecular geometry and analyze the electronic structure. nih.govnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netyoutube.comyoutube.com The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. chemjournal.kz

Another important tool is the Molecular Electrostatic Potential (MEP) surface, which maps the charge distribution on the molecule. nih.gov The MEP allows for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with biological targets. nih.govtandfonline.com In piperidine derivatives, the oxygen and nitrogen atoms are typically identified as nucleophilic centers. nih.govchemjournal.kz

Table 1: Representative Quantum Chemical Properties for Piperidine-based Scaffolds Note: This data is illustrative, based on calculations performed on related piperidine derivatives, as specific values for 2-Hydroxy-1-(piperidin-1-yl)ethanone are not available in the cited literature.

| Parameter | Typical Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating capacity | nih.gov |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting capacity | nih.gov |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Chemical stability & reactivity | chemjournal.kz |

| Dipole Moment | 2.0 to 10.0 D | Polarity and intermolecular interactions | jksus.org |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity, often expressed in kcal/mol. core.ac.uk

For piperidine and piperazine (B1678402) derivatives, docking studies have been successfully employed to predict their binding to a wide range of targets, including cholinesterases for Alzheimer's disease, various enzymes involved in cancer, and proteins from pathogens like SARS-CoV-2. nih.govnih.govnih.gov The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. core.ac.uk For instance, studies on similar compounds have shown that the piperidine ring can engage in hydrophobic interactions, while heteroatoms like nitrogen and oxygen can act as hydrogen bond acceptors or donors. core.ac.uknih.gov

Table 2: Illustrative Molecular Docking Results for Piperidine Analogs Against Various Protein Targets Note: This table presents example findings from docking studies on various piperidine derivatives to demonstrate the type of data generated. It does not represent direct results for this compound.

| Compound Type | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Piperidine Derivative | Acetylcholinesterase | - | -8.0 to -11.0 | Tyr70, Trp279, Tyr334 | nih.gov |

| Piperidine Derivative | SARS-CoV-2 Mpro | 6LU7 | -6.0 to -7.0 | His41, Cys145, Glu166 | researchgate.net |

| Piperazine/Piperidine Analog | Sigma-1 Receptor | 5HK2 | -7.5 to -9.5 | Glu172, Tyr103 | nih.govnih.gov |

| Piperidine-4-one Derivative | Myeloma Protein | 6FS1 | -7.0 to -8.5 | Lys51, Asp157 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By developing a robust QSAR model, the activity of new, untested compounds can be predicted, guiding the synthesis of more potent molecules. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial conformation descriptors). nih.govnih.gov A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that correlates a selection of these descriptors with the measured biological activity (e.g., IC₅₀ values). tandfonline.comresearchgate.net The predictive power and robustness of the model are validated using internal (cross-validation, Q²) and external (test set, r²) validation techniques. nih.govnih.gov QSAR studies on various piperidine derivatives have successfully modeled their activities as anticancer agents and insecticides, among others. tandfonline.comnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule within its crystalline environment. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of close intermolecular contact can be identified. iucr.org

Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Crystalline Piperidine Derivative Note: The data is derived from published analyses of substituted piperidine crystals and serves as a representative example.

| Intermolecular Contact | Percentage Contribution | Type of Interaction | Reference |

|---|---|---|---|

| H···H | 70 - 75% | van der Waals forces | nih.goviucr.org |

| C···H / H···C | 15 - 20% | Weak van der Waals / C-H···π | nih.govnih.gov |

| O···H / H···O | 7 - 9% | Hydrogen Bonding | iucr.orgnih.gov |

| N···H / H···N | < 1% | Weak Hydrogen Bonding | nih.gov |

Mechanistic Insights and Cellular Pathway Investigations

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action of 2-Hydroxy-1-(piperidin-1-yl)ethanone is an area of active investigation. Its chemical structure, featuring a piperidine (B6355638) ring and a hydroxyethanone group, suggests several potential biological activities. The piperidine moiety is a common scaffold in many pharmaceuticals, known to interact with various receptors and enzymes in the body. nih.gov The hydroxyl group and the ketone on the ethanone (B97240) portion of the molecule can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. cymitquimica.com

While direct studies on the specific molecular targets of this compound are limited, research on structurally similar compounds provides some clues. For instance, various piperidine derivatives have been shown to exhibit a range of pharmacological effects, including analgesic and anti-inflammatory activities. nih.govnih.gov It is hypothesized that this compound may exert its effects through similar pathways. The presence of the ethanone group might also confer reactivity towards certain enzymes or cellular components.

Further research is necessary to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify its direct binding partners and unravel the downstream cellular consequences of these interactions.

Cellular Assays for Biological Response Evaluation

To understand the biological effects of this compound at a cellular level, a battery of in vitro assays is typically employed. These assays provide quantitative data on cytotoxicity, cell viability, and the mode of cell death induced by the compound.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. In principle, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry. Studies on various ethanone derivatives have utilized the MTT assay to determine their antiproliferative effects on different cancer cell lines. nih.govmdpi.com For example, in a study on 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), the MTT assay was used to determine its cytotoxic effect on HT-29, MCF-7, and A549 cancer cell lines. mdpi.com

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay is often used to quantify cytotoxicity and cytolysis.

Cell Cycle Analysis: Flow cytometry-based cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). A study on DMHE showed that it induced cell cycle arrest at the G0/G1 phase in HT-29 human colon adenocarcinoma cells in a time-dependent manner. mdpi.com This suggests that some ethanone derivatives can interfere with the cell cycle machinery, leading to an inhibition of cell proliferation.

DNA Fragmentation: DNA fragmentation is a hallmark of apoptosis, or programmed cell death. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay or gel electrophoresis of cellular DNA can be used to detect this phenomenon. For instance, piperazine (B1678402) derivatives have been shown to induce DNA fragmentation in HeLa cancer cells. nih.gov While not directly on the target compound, this indicates that related structures can initiate apoptotic pathways.

The following table summarizes the principles of these key cellular assays:

| Assay | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells. | Cell viability/metabolic activity |

| LDH Assay | Measurement of lactate dehydrogenase released from damaged cells. | Cytotoxicity/membrane integrity |

| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye followed by flow cytometry. | Distribution of cells in different phases of the cell cycle |

| DNA Fragmentation | Detection of DNA strand breaks characteristic of apoptosis. | Apoptosis |

Protein Binding Studies (e.g., Human Serum Albumin Interactions)

The interaction of a compound with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile, including its distribution, metabolism, and excretion. nih.gov HSA is the most abundant protein in human blood plasma and has multiple binding sites for a wide variety of drugs. researchgate.net The binding of a drug to HSA can affect its free concentration in the plasma, and therefore its availability to reach its therapeutic target. nih.gov

Studies on piperidine derivatives have shown that they can interact with HSA. nih.gov The nature and strength of this interaction are influenced by the specific substituents on the piperidine ring and their conformational state. nih.gov The binding of drugs to HSA is often driven by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. nih.gov Given the structure of this compound, with its hydrophobic piperidine ring and hydrogen-bonding capable hydroxyl and keto groups, it is plausible that it also binds to HSA.

The binding affinity of a compound to HSA can be quantitatively assessed using techniques such as equilibrium dialysis, ultrafiltration, and fluorescence spectroscopy. Molecular modeling can also be used to predict the binding sites and interactions between a drug and HSA. nih.gov

The following table outlines key aspects of drug-protein binding studies:

| Parameter | Description | Significance |

| Binding Affinity (Ka) | The equilibrium constant for the association of a drug and a protein. | A higher Ka indicates a stronger binding interaction. |

| Binding Stoichiometry (n) | The number of drug molecules that bind to a single protein molecule. | Provides information on the number of binding sites. |

| Free Drug Fraction | The percentage of the drug that is not bound to plasma proteins. | The free drug is generally considered the pharmacologically active fraction. |

Further experimental studies are required to definitively characterize the binding of this compound to HSA and to understand the implications of this interaction for its potential therapeutic applications.

Future Perspectives and Translational Research Avenues

Development of Novel Therapeutic Agents and Lead Optimization Strategies

The development of 2-Hydroxy-1-(piperidin-1-yl)ethanone from a chemical fragment into a viable therapeutic agent hinges on strategic lead optimization. This process involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. patsnap.combiobide.com The core structure offers multiple points for modification, allowing for a systematic exploration of the structure-activity relationship (SAR). patsnap.comnih.gov

Key optimization strategies would focus on three main components of the molecule: the piperidine (B6355638) ring, the ethanone (B97240) linker, and the terminal hydroxyl group.

Piperidine Ring Modification: The piperidine scaffold itself can be altered. Introducing substituents at various positions on the ring can significantly influence binding affinity and selectivity. researchgate.net For instance, studies on piperidine-based GLP-1R agonists showed that the substituent's position on the ring was critical for activity. thieme-connect.com Furthermore, introducing chirality to the piperidine scaffold can lead to better adaptation to protein binding sites, potentially enhancing biological activity and reducing off-target effects like hERG toxicity. thieme-connect.comthieme-connect.com

Amide Bond and Linker Modification: The ethanone group forms an amide-like linkage with the piperidine nitrogen. The properties of this linker can be fine-tuned. For example, in the development of farnesyltransferase inhibitors, modifications to the groups attached to the piperidinone core led to a more than 10-fold increase in potency. acs.org

Hydroxyl Group Derivatization: The terminal hydroxyl group is a key site for modification. It can be converted into ethers, esters, or other functional groups to alter polarity, hydrogen bonding capacity, and metabolic stability. This strategy was employed in developing inhibitors of farnesyltransferase, where introducing an additional hydroxyl group to a phenyl ring elsewhere in the molecule increased potency threefold. acs.org

A hypothesis-driven lead optimization campaign, guided by SAR data from related chemical series, would be essential to unlock the therapeutic potential of this scaffold. nih.gov

Table 1: Potential Lead Optimization Strategies for this compound

| Molecular Component | Modification Strategy | Potential Therapeutic Improvement | Rationale / Example from Literature |

|---|---|---|---|

| Piperidine Ring | Introduction of substituents (e.g., alkyl, aryl groups) | Enhanced target binding, improved selectivity, and modulated lipophilicity. | SAR studies on various piperidine derivatives show that ring substitution is critical for activity and selectivity. researchgate.netresearchgate.net |

| Piperidine Ring | Use of specific stereoisomers (chiral scaffolds) | Improved potency, better pharmacokinetic profile, and reduced hERG toxicity. thieme-connect.comthieme-connect.com | Chiral drugs often exhibit better adaptability to protein binding sites. thieme-connect.com |

| Ethanone Linker | Alter linker length or rigidity | Optimal positioning of pharmacophores within the target's binding site. | The flexible chain in many arylpiperazine compounds is a key determinant of activity. mdpi.com |

| Hydroxyl Group | Conversion to ethers, esters, or other functional groups | Modulation of solubility, metabolic stability, and hydrogen bonding interactions. | Modifications to the structural units of piperine, a natural piperidine amide, significantly affect its biological properties. nih.gov |

Exploration of New Pharmacological Targets and Disease Areas

The piperidine scaffold is a component of drugs used in over twenty different classes, highlighting its remarkable therapeutic versatility. nih.govencyclopedia.pub This broad applicability suggests that derivatives of this compound could be screened against a wide range of biological targets to uncover novel therapeutic uses.

Central Nervous System (CNS) Disorders: Piperidine derivatives are well-established as antipsychotics, analgesics, and treatments for Alzheimer's disease. nih.govencyclopedia.pubijnrd.org For example, they are foundational to multi-target antipsychotics that interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The scaffold is also central to potent inhibitors of γ-secretase and cholinesterase for Alzheimer's therapy. nih.govnih.gov Derivatives of this compound could be explored for activity against these and other CNS targets, such as the sigma receptors, which are implicated in various neurological conditions. nih.govrsc.org

Oncology: A growing body of research focuses on piperidine derivatives as anticancer agents. researchgate.netmarketsandmarkets.com They have been used to develop inhibitors of key cancer-related proteins like HDM2 and farnesyltransferase. acs.orgresearchgate.net The nuclear receptor-binding SET domain protein 2 (NSD2), which is overexpressed in many cancers, is another promising target for piperidinyl compounds. google.com

Infectious Diseases: The piperidine moiety is present in various agents with antimicrobial, antiviral, and antiparasitic properties. nih.govijnrd.org For example, novel sulfonamide derivatives containing a piperidine ring have shown potent bactericidal activity against plant pathogens, suggesting a broader potential for managing bacterial diseases. mdpi.com

The simple structure of this compound makes it an ideal starting point for creating a diverse library of compounds for screening against these and other emerging disease targets.

Table 2: Potential Pharmacological Targets for this compound Derivatives

| Disease Area | Potential Target Class / Specific Target | Rationale |

|---|---|---|

| CNS / Neurodegeneration | Dopamine (D2) & Serotonin (5-HT) Receptors | Piperidine amides are effective multi-target antipsychotics. nih.gov |

| CNS / Alzheimer's Disease | γ-Secretase, Cholinesterases (AChE, BuChE) | Piperidine amides and indolylpiperidine analogs have been optimized as potent inhibitors. nih.govnih.gov |

| Oncology | HDM2, Farnesyltransferase, Kinases (e.g., BTK) | Piperidine scaffolds are used to create inhibitors of critical oncogenic proteins. acs.orgresearchgate.netpmarketresearch.com |

| Pain Management | μ-Opioid Receptors | Piperidine is the core active moiety of morphine and synthetic opioids. tandfonline.com |

| Infectious Diseases | Bacterial enzymes (e.g., dihydropteroate (B1496061) synthase), Viral proteins | Piperidine derivatives have shown broad-spectrum antibacterial and antiviral activities. nih.govijnrd.orgmdpi.com |

Integration of Advanced Methodologies for Compound Characterization and Biological Evaluation

Advancing this compound from a chemical entity to a clinical candidate requires the integration of modern drug discovery technologies. These methodologies accelerate the discovery cycle, from hit identification to lead optimization.

Computational and In Silico Methods: Computational tools are indispensable for modern drug design. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop statistically robust models that predict the activity of new derivatives. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can elucidate the binding modes of these compounds with their biological targets, providing insights for rational, structure-based design. nih.govtandfonline.com These computational studies can prioritize which derivatives to synthesize, saving time and resources.

High-Throughput Screening (HTS): To explore the vast therapeutic potential of the scaffold, libraries of derivatives based on this compound can be evaluated using HTS. chemdiv.com Highly automated and miniaturized assays allow for the rapid screening of thousands of compounds against specific targets or in phenotypic screens to identify "hits" with desired biological activity. chemdiv.comnuvisan.com The availability of large, diverse compound collections is crucial for the success of HTS campaigns. ku.edu

Advanced Synthesis and Purification: Innovations in chemical synthesis can streamline the production of compound libraries. Recent advances include biocatalytic oxidation and radical cross-coupling, which simplify the modification of piperidine rings. news-medical.net Combining parallel solution-phase synthesis with automated high-throughput purification technologies allows for the efficient creation of large libraries for screening. nih.gov

Structural and Biophysical Analysis: Once active compounds are identified, advanced analytical techniques are used for detailed characterization. Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm chemical structures, while X-ray crystallography can reveal the precise interactions between a compound and its protein target at an atomic level. biobide.comtandfonline.com

Table 3: Advanced Methodologies for the Evaluation of Piperidine-Derived Compounds

| Methodology | Application in Drug Discovery | Specific Benefit for Piperidine-Ethanone Derivatives |

|---|---|---|

| Computational Modeling (QSAR, Docking) | Predicts biological activity and binding modes; guides rational drug design. patsnap.com | Prioritizes synthesis of the most promising derivatives and provides mechanistic insights. researchgate.netnih.gov |

| High-Throughput Screening (HTS) | Rapidly tests large compound libraries for activity against biological targets. chemdiv.com | Enables broad screening to identify novel therapeutic applications for the scaffold. nih.gov |

| Flow Chemistry & Automated Synthesis | Accelerates the synthesis and purification of compound libraries. nih.gov | Facilitates the rapid generation of diverse derivatives for SAR studies. |

| Structural Biology (X-ray Crystallography, NMR) | Determines the 3D structure of compound-target complexes. biobide.com | Provides atomic-level detail of binding interactions, enabling precise structure-based optimization. |

Challenges and Opportunities in the Field of Piperidine-Derived Ethanones

Despite the promise of the piperidine scaffold, the translation of a simple molecule like this compound into a clinical drug faces several challenges, balanced by significant opportunities.

Challenges:

Stereoselective Synthesis: The introduction of chiral centers into the piperidine ring, while beneficial for activity, complicates synthesis. Developing stereoselective methods to produce a specific isomer is often difficult and costly. nih.govthieme-connect.com

Achieving Selectivity: While piperidine derivatives can interact with many targets, achieving high selectivity for the desired target over others is a major hurdle. Off-target activity can lead to undesirable side effects, such as the cardiac toxicity associated with hERG channel inhibition. thieme-connect.comnih.gov

Pharmacokinetics and Drug-like Properties: Early-stage compounds often suffer from suboptimal pharmacokinetic properties, such as poor metabolic stability or low bioavailability, which require extensive optimization to overcome. nih.gov

Regulatory and Manufacturing Hurdles: The path to approval is marked by rigorous regulatory requirements. Ensuring batch-to-batch consistency and controlling impurities during complex syntheses are significant manufacturing challenges that add to the cost of development. pmarketresearch.comresearchandmarkets.com

Opportunities:

Privileged Scaffold Status: The piperidine ring is a validated and successful structural motif in medicinal chemistry. arizona.eduresearchgate.net Its presence in numerous approved drugs provides a strong precedent for its utility in creating molecules with favorable biological and pharmacokinetic properties. thieme-connect.com

Synthetic Versatility: The piperidine ring and the ethanone side chain are amenable to a vast number of chemical transformations. This allows for the creation of immense chemical diversity from a simple starting material, increasing the probability of finding active and patentable new chemical entities. nih.govnews-medical.net

Multi-Target Drug Design: The tendency of piperidine derivatives to interact with multiple targets can be leveraged intentionally. Designing multi-target ligands, for instance, for complex diseases like schizophrenia or Alzheimer's, is a growing area of research where this scaffold excels. encyclopedia.pubnih.gov

Emerging Technologies: Advances in synthesis, computational chemistry, and screening technology are continually lowering the barriers to drug discovery. news-medical.netresearchandmarkets.com These innovations provide powerful tools to address the challenges of selectivity and optimization, making the development of piperidine-based drugs more efficient and cost-effective than ever before. news-medical.net

常见问题

What are the established synthetic routes for 2-hydroxy-1-(piperidin-1-yl)ethanone, and what experimental parameters influence yield and purity?

Basic Research Question

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine with halogenated ketones (e.g., chloroacetone derivatives) under basic conditions. Key parameters include:

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity.

How is this compound characterized structurally, and what spectroscopic techniques are most effective?

Basic Research Question

Structural elucidation employs:

- NMR spectroscopy : H and C NMR confirm the piperidine ring (δ 1.4–2.8 ppm for CH groups) and ketone moiety (δ 205–210 ppm for carbonyl carbon).

- X-ray crystallography : Single-crystal diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and piperidine groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHNO, theoretical 143.18 g/mol).

What advanced crystallographic tools are recommended for resolving ambiguities in the compound’s crystal structure?

Advanced Research Question

For high-resolution structural analysis:

- SHELX suite : SHELXL refines hydrogen bonding networks, while SHELXD/SHELXE solve phase problems in twinned crystals .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing disorder in the piperidine ring .

- WinGX : Integrates data processing and validation tools (e.g., PLATON) to detect missed symmetry or solvent-accessible voids .

How can researchers investigate the biological activity of this compound, and what methodological pitfalls should be avoided?

Advanced Research Question

Biological studies focus on:

- In vitro assays : Antimicrobial activity via microdilution (MIC determination against Gram-positive/negative strains). Cytotoxicity is assessed using MTT assays (IC values in cancer cell lines) .

- Mechanistic studies : Molecular docking (AutoDock Vina) predicts interactions with targets like bacterial enzymes or kinases.

- Pitfalls : Ensure compound solubility (use DMSO ≤0.1% v/v) and validate results with positive controls (e.g., ciprofloxacin for antimicrobial tests).

How should contradictory data in crystallographic or spectroscopic studies be addressed?

Advanced Research Question

Contradictions arise from:

- Polymorphism : Multiple crystal forms may exist. Use differential scanning calorimetry (DSC) to identify phase transitions.

- Dynamic proton exchange : Variable-temperature NMR (VT-NMR) clarifies hydroxyl-proton mobility in solution.

- Intermolecular interactions : Re-analyze X-ray data for weak Cl⋯O or C–H⋯O bonds influencing packing .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Safety measures include:

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。